![molecular formula C₉H₁₆NO₂ B015300 [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl CAS No. 55738-75-5](/img/structure/B15300.png)

[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

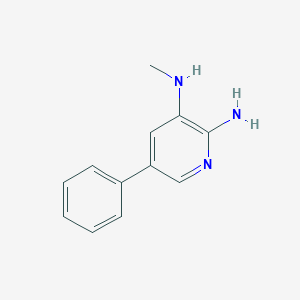

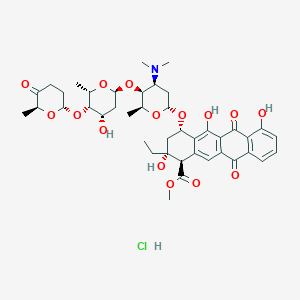

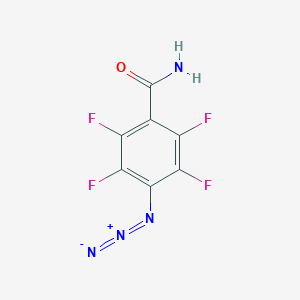

The synthesis of derivatives related to [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl involves various chemical reactions, including hydroxyamination and the Clauson-Kaas procedure. Notable methodologies include the synthesis and structure elucidation of 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydropyrrol-1-oxyl through hydroxyamination (Sen', Shilov, & Golubev, 2008), and the development of a novel six-step synthesis route starting from 2-methylfuran to produce rac-5-(hydroxymethyl)-1-(tetrahydro-2'-oxofur-3'-yl)-1H-pyrrole-2-carboxaldehyde (Hayoz, Aeby, & Neier, 1993).

Molecular Structure Analysis

X-ray analysis and spectroscopic methods play a crucial role in determining the molecular structure of derivatives. The structure of 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydropyrrol-1-oxyl revealed a cis configuration for the hydroxamic acid fragment and a distorted trans position of the carbonyl group (Sen', Shilov, & Golubev, 2008).

Chemical Reactions and Properties

Chemical reactions involving [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl derivatives include hydroxyamination, oxidation, and reactions with acetylene for pyrrole synthesis (Trofimov et al., 1988). These reactions highlight the compound's versatility and reactivity towards different chemical transformations.

Physical Properties Analysis

The physical properties of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl derivatives, such as solubility, melting points, and crystal structure, can be characterized using spectroscopic methods and X-ray crystallography. The exact physical properties are determined based on the specific derivative and its structural features.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's behavior in various chemical environments. For instance, methylation of specific nitrogen or hydroxy substituents dramatically reduces the potency of derivatives as inhibitors, indicating the importance of acidic functions on the 1H-pyrrole-2,5-dione nucleus (Rooney et al., 1983).

Aplicaciones Científicas De Investigación

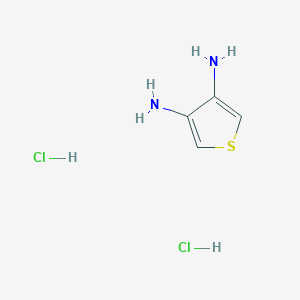

Spin Labeling and Cross-Coupling Reactions

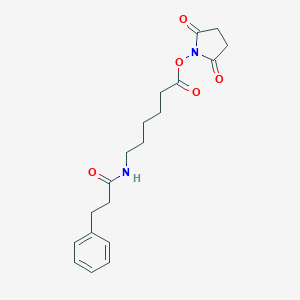

The chemical compound has been utilized in the synthesis of NH2- and SH-specific spin labels through the creation of new 3-substituted-4-iodo-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl compounds. These compounds have shown potential in Sonogashira and Buchwald–Hartwig cross-coupling reactions, leading to the production of paramagnetic β-amino acid ester, pyrroline nitroxide-condensed heterocycles, including a paramagnetic α,α′-dipyridyl ligand and a spin-labeled sulfonamide (Úr et al., 2017).

pH-sensitive Spin Probes

The compound is also integral in the synthesis of pH-sensitive spin probes. A study discussed the synthesis of 2,2,5,5-tetraethylimidazole nitroxides from 3-ethylpent-2-ene. These synthesized nitroxides were more stable compared to 2,2,5,5-tetramethyl analogs and were notably pH sensitive, making them valuable in Electron Paramagnetic Resonance (EPR) applications for probing biological systems (Kirilyuk et al., 2004).

Cathode Material in Organic Radical Batteries

Research on TEMPO-contained polypyrrole derivatives, where the compound is used, highlights its role in developing materials for organic radical batteries. The synthesized polymers demonstrated reversible electrochemical properties, suggesting the compound's significance in enhancing energy storage technologies (Xu et al., 2014).

Chemical Synthesis and Structural Analysis

The compound has been employed in hydroxyamination reactions leading to novel structures like 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-oxyl. The study provided insights into the stereochemistry and structural characteristics of these synthesized compounds, which could be fundamental in developing new chemicals or drugs (Sen', Shilov & Golubev, 2008).

Mecanismo De Acción

Target of Action

Hydroxymethyl groups have been shown to enhance the interaction of drugs with their active sites . This suggests that the compound could potentially interact with a variety of molecular targets, enhancing their activity and contributing to its therapeutic effects.

Mode of Action

The introduction of a hydroxymethyl group can lead to changes in the physical-chemical properties of a molecule, potentially enhancing its biological activity . This could involve increasing the affinity of the compound for its target, altering the conformation of the target protein, or modulating the downstream signaling pathways.

Biochemical Pathways

Hydroxymethylation is a key process in epigenetic regulation, influencing gene expression and cellular function . Therefore, it’s plausible that this compound could impact various biochemical pathways through its potential epigenetic effects.

Pharmacokinetics

Hydroxymethylation has been shown to enhance the pharmacodynamic and pharmacokinetic properties of certain compounds . This could potentially improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby enhancing its bioavailability.

Result of Action

Hydroxymethylation can influence the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin . Therefore, it’s plausible that this compound could have diverse molecular and cellular effects, depending on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, DNA hydroxymethylation, a key epigenetic mechanism, is sensitive to environmental stimuli . Therefore, factors such as temperature, pH, and the presence of other molecules could potentially influence the action of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl involves the reaction of a pyrrole derivative with an oxidizing agent.", "Starting Materials": [ "2,5-dimethylpyrrole", "Formaldehyde", "Hydrogen peroxide", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2,5-dimethylpyrrole in methanol and add formaldehyde to the solution.", "Step 2: Add sodium hydroxide to the solution and heat it to reflux temperature.", "Step 3: Allow the reaction mixture to cool and add hydrogen peroxide to it.", "Step 4: Stir the mixture for several hours and then filter the resulting solid.", "Step 5: Wash the solid with water and dry it to obtain [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl." ] } | |

Número CAS |

55738-75-5 |

Nombre del producto |

[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl |

Fórmula molecular |

C₉H₁₆NO₂ |

Peso molecular |

170.23 g/mol |

InChI |

InChI=1S/C9H16NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11H,6H2,1-4H3 |

Clave InChI |

NCMGONIKCPXQRB-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C(N1[O])(C)C)CO)C |

SMILES canónico |

CC1(C=C(C(N1[O])(C)C)CO)C |

Sinónimos |

2,5-dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-1H-Pyrrol-1-yloxy; 3-Hydroxymethyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolin-1-oxyl; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrroline-N-oxyl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)